Methyl 4-methylpiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

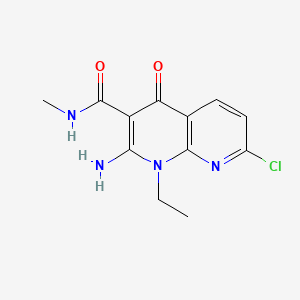

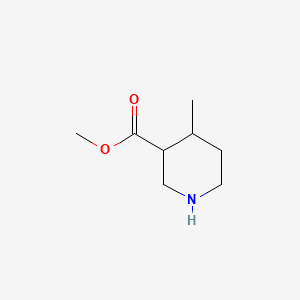

“Methyl 4-methylpiperidine-3-carboxylate” is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives, including “Methyl 4-methylpiperidine-3-carboxylate”, has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . There have been numerous reviews concerning specific methods of piperidine synthesis .

Molecular Structure Analysis

The molecular structure of “Methyl 4-methylpiperidine-3-carboxylate” can be represented by the InChI code: 1S/C8H15NO2.ClH/c1-6-3-4-9-5-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This indicates the presence of a piperidine ring with a methyl group at the 4th position and a carboxylate group at the 3rd position .

Physical And Chemical Properties Analysis

“Methyl 4-methylpiperidine-3-carboxylate” has a molecular weight of 193.67 . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Synthesis of Novel Inhibitors

Chen Xin-zhi (2011) demonstrated the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This method highlighted the importance of Methyl 4-methylpiperidine-3-carboxylate derivatives in synthesizing compounds with significant pharmacological properties (Chen Xin-zhi, 2011).

Asymmetric Synthesis

Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This research underscores the role of Methyl 4-methylpiperidine-3-carboxylate derivatives in facilitating asymmetric synthesis, leading to biologically active compounds with chiral backbones (Wang, Zhao, Xue, & Chen, 2018).

Nucleophilic Substitution Reactions

Takács et al. (2014) utilized alkoxycarbonylpiperidines, similar to Methyl 4-methylpiperidine-3-carboxylate, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This study highlighted the compound's utility in complex synthesis processes, contributing to the development of carboxamides and ketocarboxamides with potential pharmacological activities (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Antimicrobial Activity

Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity. This research provides insight into how derivatives of Methyl 4-methylpiperidine-3-carboxylate can be modified to enhance their biological activities, offering potential for the development of new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Chemical Equilibrium and Speciation Studies

McGregor et al. (2018) used quantitative nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2, leading to the formation of carbamates. This study contributes to understanding the chemical behavior and applications of Methyl 4-methylpiperidine-3-carboxylate derivatives in capturing CO2, with potential implications for environmental chemistry and technology (McGregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).

Safety and Hazards

Orientations Futures

The future directions for “Methyl 4-methylpiperidine-3-carboxylate” and other piperidine derivatives are likely to involve further exploration of their synthesis and pharmacological applications . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

methyl 4-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpiperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.